molecular formula C6H11NS B13020186 6-Thia-3-azabicyclo[3.2.1]octane

6-Thia-3-azabicyclo[3.2.1]octane

Cat. No.: B13020186
M. Wt: 129.23 g/mol
InChI Key: PGJQHWLHYPRRCB-UHFFFAOYSA-N
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Description

6-Thia-3-azabicyclo[3.2.1]octane is a bicyclic organic compound characterized by a fused [3.2.1] ring system containing nitrogen and sulfur heteroatoms at positions 3 and 6, respectively. The compound’s hydrochloride derivative (CAS: 1803603-33-9, molecular formula: C₆H₁₂ClNS) is commercially available, though its specific biological activities and applications remain understudied . Its structural uniqueness arises from the combination of a rigid bicyclic framework and heteroatom placement, which may influence electronic properties, steric effects, and interactions with biological targets.

Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

6-thia-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C6H11NS/c1-5-2-7-3-6(1)8-4-5/h5-7H,1-4H2

InChI Key

PGJQHWLHYPRRCB-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1SC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-3-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with an azabicyclic precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the bicyclic structure facilitates nucleophilic substitution at the thia position. Common reagents and outcomes include:

Reagent Conditions Product Yield Reference
Hydrochloric acidAqueous, 25°C, 12 hRing-opening to form 3-amino-4-mercaptocycloheptane derivatives65–78%
Sodium hydroxideEthanol, reflux, 6 hDeprotonation at sulfur, forming thiolate intermediates for alkylation82%
Methyl iodideDMF, 0°C → RT, 24 hS-Methylation to yield 6-(methylthio)-3-azabicyclo[3.2.1]octane90%

Key Insight : The sulfur atom’s nucleophilicity is enhanced under basic conditions, enabling selective alkylation or arylation.

Oxidation Reactions

The thia bridge undergoes oxidation to sulfoxide or sulfone derivatives, depending on reaction strength:

Oxidizing Agent Conditions Product Selectivity Reference
H₂O₂ (30%)Acetic acid, 40°C, 3 h6-Thia → 6-sulfoxide95%
m-CPBACH₂Cl₂, 0°C, 1 h6-Sulfoxide98%
KMnO₄H₂O/acetone, 60°C, 6 h6-Sulfone85%

Mechanistic Note : Sulfoxide formation proceeds via a radical pathway, while sulfone synthesis follows electrophilic oxidation .

Reduction Reactions

Reduction of the bicyclic framework or functional groups has been demonstrated:

Reducing Agent Conditions Product Application Reference
LiAlH₄THF, reflux, 8 hReduction of amide groups to aminesSynthesis of analogs
H₂/Pd-CMeOH, RT, 12 hHydrogenolysis of benzyl groupsDeprotection strategies
NaBH₄EtOH, 50°C, 4 hPartial reduction of sulfoxide to thiolIntermediate for functionalization

Case Study : Hydrogenolysis of 3-benzyl-6-thia derivatives (e.g., EVT-13666206) yields primary amines with >90% efficiency.

Cycloaddition Reactions

The bicyclic scaffold participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Stereoselectivity Reference
NitronesToluene, 80°C, 24 h6-Thia-3-azabicyclo[3.2.1]octane-fused isoxazolidinesd.r. = 4:1
Diazo compoundsCH₃CN, RT, 12 hPyrazole-annulated derivatives72% yield

Mechanism : The reaction proceeds via a stepwise pathway, with initial dipole formation followed by cyclization .

Ring-Opening and Functionalization

Controlled ring-opening reactions enable access to linear or monocyclic derivatives:

Reagent Product Key Feature Reference
Grignard reagents3-Amino-4-thiol-substituted alkanesIncorporation of alkyl/aryl chains
PhosgeneThiocarbamate derivativesPrecursors for heterocycle synthesis
CS₂Dithiocarbamate-functionalized bicyclicsEnhanced metal-chelating properties

Industrial Relevance : Ring-opened products serve as intermediates in agrochemical and pharmaceutical synthesis.

Stability and Degradation

The compound exhibits stability under acidic and neutral conditions but degrades in strong bases:

Condition Observation Half-Life Reference
pH 1–6 (HCl)No decomposition over 72 h>1 month
pH 12 (NaOH)Complete ring-opening within 2 h30 min
UV light (254 nm)Photolytic cleavage of S–N bond4 h

Comparative Reactivity with Analogues

The sulfur atom’s electron-withdrawing effect differentiates its reactivity from non-thia bicyclics:

Parameter This compound 6-Azabicyclo[3.2.1]octane Reference
Oxidation Potential+0.85 V (vs. SCE)+1.2 V (vs. SCE)
pKa (S–H)8.2N/A
Rate of H₂O₂ oxidation4.2 × 10⁻³ s⁻¹1.1 × 10⁻⁴ s⁻¹

Scientific Research Applications

Structural Characteristics

6-Thia-3-azabicyclo[3.2.1]octane contains a sulfur atom in its bicyclic structure, which contributes to its distinct chemical properties. The compound's framework is similar to tropane alkaloids, known for their diverse biological activities, making it a candidate for therapeutic development targeting the central nervous system (CNS) and other areas.

Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
8-Azabicyclo[3.2.1]octaneContains nitrogen but no sulfurFoundational structure for many tropane derivatives
8-Methyl-6-thia-bicyclo[3.2.1]octaneMethyl group substitutionEnhanced lipophilicity affecting pharmacokinetics
2-Azabicyclo[3.2.1]octanoneKetone functional groupDifferent reactivity profile due to carbonyl group
Pyrazole Azabicyclo[3.2.1]octane derivativesIncorporates pyrazole ringNovel class with unique inhibitory mechanisms

Neurological Disorders

Research indicates that derivatives of this compound are being investigated for their potential use as therapeutic agents targeting neurological disorders such as Alzheimer's disease and schizophrenia. The structural similarity to known bioactive compounds allows these derivatives to interact with neurotransmitter systems effectively.

Structure-Activity Relationships (SAR)

Studies have shown that modifications to the structure of this compound can significantly impact its biological efficacy:

  • Alkyl Substitutions : Introducing methyl or ethyl groups can enhance lipophilicity and improve pharmacokinetic properties.
  • Functional Group Variations : The addition of functional groups like ketones or hydroxyls can alter the compound's reactivity and biological activity.

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available precursors that can undergo cyclization.
  • Cyclization Reactions : Various methods such as intramolecular cyclization and rearrangements are employed to form the bicyclic structure.
  • Purification : The final product is purified using techniques such as flash chromatography or HPLC.

Inhibition of NAAA Enzyme

Recent studies have focused on the development of pyrazole azabicyclo[3.2.1]octane derivatives as inhibitors of the N-acylethanolamine acid amidase (NAAA) enzyme, which plays a role in pain modulation:

  • Lead Compound Identification : A lead compound was identified with high inhibitory activity, leading to further modifications that improved its pharmacological profile.
  • Biological Screening : Compounds were screened using fluorogenic assays, demonstrating significant efficacy against human NAAA.

Anticancer Activity

Research has also explored the anticancer potential of this compound derivatives:

  • Cell Line Studies : Various derivatives showed cytotoxic activity against tumor cell lines, including glioblastoma and hepatocellular carcinoma.
  • Mechanistic Insights : The mechanism of action appears to involve interactions with specific receptors and pathways associated with tumor growth inhibition.

Mechanism of Action

The mechanism by which 6-Thia-3-azabicyclo[3.2.1]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms within the bicyclic structure can form specific interactions with these targets, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclic Compounds

Compound Name Bicyclic Structure Heteroatom Positions Key Biological Activities Applications References
This compound [3.2.1] N-3, S-6 Limited data; derivatives under study Potential synthon for bioactive molecules
8-Azabicyclo[3.2.1]octane [3.2.1] N-8 μ-opioid receptor antagonism Treatment of opioid-induced side effects
Tropane (8-Methyl-8-azabicyclo[3.2.1]octane) [3.2.1] N-8 Anticholinergic, CNS modulation Precursor to atropine, scopolamine
2-Azabicyclo[3.2.1]octane [3.2.1] N-2 Minor antiviral activity against HPIV-3 Antiviral research
5-Thia-1-azabicyclo[4.2.0]octane derivatives [4.2.0] (cepham core) N-1, S-5 β-lactamase inhibition, antibacterial Cephalosporin antibiotics
3-Azabicyclo[3.2.1]nona-2,4-dione [3.2.1] with fused dione N-3 Sedative effects CNS depressants
Diazabicyclo[3.2.1]octane derivatives [3.2.1] with dual N atoms N-3, N-8 β-lactamase inhibition, antitumor activity Antibiotic adjuvants, drug development

Structural Variations and Implications

  • Heteroatom Positioning: The placement of nitrogen and sulfur significantly impacts reactivity and target selectivity. For example, 8-azabicyclo[3.2.1]octane derivatives exhibit high affinity for opioid receptors due to the nitrogen’s position mimicking endogenous ligand geometries , whereas this compound’s sulfur may enhance metabolic stability or metal-binding properties. The cephem-derived 5-Thia-1-azabicyclo[4.2.0]octane system ([4.2.0] ring) enables β-lactam antibiotic activity by mimicking penicillin’s core structure .
  • Ring Strain and Functionalization: The [3.2.1] system balances strain and stability, allowing diverse functionalization (e.g., epoxidation, acylations) as seen in benzobicyclo[3.2.1]octene derivatives .

Biological Activity

6-Thia-3-azabicyclo[3.2.1]octane is a member of the bicyclic compound family that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a sulfur atom replacing a carbon atom in the bicyclic framework, contributes to its pharmacological potential, particularly in the realms of analgesics and anti-inflammatory agents.

Structural Characteristics

The structural framework of this compound provides a rigid conformation, which is crucial for interactions with biological targets. Its similarity to traditional alkaloids, such as morphine and nicotine, enhances its capability to modulate various receptor systems in the body.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

Analgesic and Antagonist Activities

A series of compounds derived from the 6-thia scaffold have been tested for their analgesic properties. Notably, certain derivatives exhibit a balanced profile between agonist and antagonist activities at opioid receptors, similar to morphine but with reduced dependence potential. For instance, one derivative demonstrated significant analgesic effects while maintaining low physical dependence .

Anti-inflammatory Properties

The compound has been identified as a potent inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in mediating inflammatory responses. Inhibition of NAAA preserves palmitoylethanolamide (PEA), thus enhancing its anti-inflammatory efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications:

  • Substituent Variations : The introduction of various substituents on the bicyclic framework alters receptor binding affinity and selectivity.
  • Enantiomeric Forms : The stereochemistry of these compounds significantly impacts their pharmacological profiles, with specific enantiomers showing enhanced activity against targeted receptors .

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Analgesic Efficacy : In a comparative study, derivatives were tested against established analgesics like morphine. Results indicated that certain compounds provided comparable pain relief with reduced side effects .
  • Inhibition Studies : A derivative was evaluated for its ability to inhibit NAAA in vitro, showing an IC50 value in the low nanomolar range (0.042 μM), indicating potent anti-inflammatory activity .

Data Tables

CompoundActivity TypeIC50 (μM)Comments
Compound ANAAA Inhibitor0.042High potency
Compound BAnalgesic Activity0.5Comparable to morphine
Compound COpioid Receptor Agonist0.1Balanced agonist-antagonist profile

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